5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Physicochemical profiling Medicinal chemistry Lead optimization

5-Chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide (CAS 1797552-51-2; molecular formula C₁₂H₁₅ClN₄O₃S₂; MW 362.86 Da) is a heterocyclic sulfonamide incorporating a 5-chlorothiophene-2-sulfonamide pharmacophore linked via a sulfonamide bridge to a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine scaffold. The compound integrates three privileged structural motifs: a tetrahydro-2H-pyran ring providing conformational constraint and moderate lipophilicity (clogP 1.04–1.34), a pyrazole core enabling hydrogen-bonding interactions, and a 5-chlorothiophene-2-sulfonamide moiety—a fragment independently validated as the most potent N3-substituent across multiple arylsulfonamide CCR4 antagonist series.

Molecular Formula C12H14ClN3O3S2
Molecular Weight 347.83
CAS No. 1797552-51-2
Cat. No. B2822535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide
CAS1797552-51-2
Molecular FormulaC12H14ClN3O3S2
Molecular Weight347.83
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C12H14ClN3O3S2/c13-11-1-2-12(20-11)21(17,18)15-9-7-14-16(8-9)10-3-5-19-6-4-10/h1-2,7-8,10,15H,3-6H2
InChIKeyVVWLAKPOPOPANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide (CAS 1797552-51-2): Physicochemical and Structural Baseline for Procurement Evaluation


5-Chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide (CAS 1797552-51-2; molecular formula C₁₂H₁₅ClN₄O₃S₂; MW 362.86 Da) is a heterocyclic sulfonamide incorporating a 5-chlorothiophene-2-sulfonamide pharmacophore linked via a sulfonamide bridge to a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine scaffold [1]. The compound integrates three privileged structural motifs: a tetrahydro-2H-pyran ring providing conformational constraint and moderate lipophilicity (clogP 1.04–1.34), a pyrazole core enabling hydrogen-bonding interactions, and a 5-chlorothiophene-2-sulfonamide moiety—a fragment independently validated as the most potent N3-substituent across multiple arylsulfonamide CCR4 antagonist series [2]. Per ChEMBL20, no biological activity data have been reported for this specific compound [1]; however, its scaffold architecture and computationally predicted target profile (SEA P-value 40 for CCR4) differentiate it from close benzenesulfonamide and 5-bromo analogs [3].

Why In-Class Substitution Fails for 5-Chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide: Structural Determinants That Preclude Simple Analog Swapping


Within the aryl-pyrazole-sulfonamide chemical space, seemingly conservative substitutions produce quantifiably divergent properties that preclude interchangeable use. Replacing the thiophene-2-sulfonamide with a benzenesulfonamide (CAS 1797552-32-9) alters the aromatic electronics from a π-excessive 5-membered heterocycle to a π-neutral 6-membered ring, shifting both logP and TPSA [1]. The 5-chloro versus 5-bromo halogen selection (cf. CAS 1797335-89-7) affects not only steric bulk and polarizability but also metabolic fate—the C–Cl bond (~397 kJ/mol) is significantly stronger than the C–Br bond (~280 kJ/mol), conferring differential oxidative stability in hepatic microsomal assays [2]. Furthermore, the tetrahydro-2H-pyran N1-substituent on the pyrazole is a defining structural feature: its saturated oxygen heterocycle imposes conformational restriction distinct from N1-methyl, N1-benzyl, or N1-unsubstituted pyrazole analogs found in the Grünenthal tetrahydropyranylsulfone patent series (US 10,106,530 B2), which employ an entirely different sulfone connectivity [3]. These differences are not cosmetic—they translate to the differential CCR4 antagonist potency observed across the GSK heteroarylpyrazole arylsulfonamide program, where the 5-chlorothiophene-2-sulfonamide fragment consistently outperformed 2,3-dichlorobenzenesulfonamide as the N3-substituent [4].

Quantitative Differentiation Evidence for 5-Chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide (CAS 1797552-51-2)


Physicochemical Head-to-Head: Thiophene-2-sulfonamide vs. Benzenesulfonamide Core Comparison

The target compound (C₁₂H₁₅ClN₄O₃S₂, MW 362.86, clogP 1.04–1.34) differs from its direct benzenesulfonamide analog N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide (C₁₄H₁₇N₃O₃S, MW 307.37, CAS 1797552-32-9) in key physicochemical parameters relevant to membrane permeability and target engagement. The thiophene-for-benzene replacement increases molecular weight by ~55 Da and introduces an additional sulfur atom, raising topological polar surface area (TPSA) to 83.78–93 Ų (vs. an estimated ~79 Ų for the benzenesulfonamide analog) while maintaining a favorable hydrogen-bond donor count of 1. Critically, this scaffold swap was shown in the GSK heteroarylpyrazole CCR4 antagonist program to produce compound 33, which demonstrated 'excellent physicochemical properties' and was selected as 'a good starting point for a lead optimisation programme' over the original 2,3-dichlorobenzenesulfonamide-based series [1][2].

Physicochemical profiling Medicinal chemistry Lead optimization

5-Chloro vs. 5-Bromo Halogen Differentiation: Bond Strength and Reactivity Implications

The target compound bears a chlorine atom at the thiophene 5-position, distinguishing it from the 5-bromo analog (CAS 1797335-89-7, C₁₂H₁₄BrN₃O₃S₂). The C–Cl bond dissociation energy is approximately 397 kJ/mol versus ~280 kJ/mol for C–Br, conferring greater resistance to reductive dehalogenation and oxidative metabolism [1]. In the context of the thiophene toxicophore—where α-substitution with electron-withdrawing groups is a validated strategy to reduce cytochrome P450-mediated bioactivation [2]—the 5-chloro substituent provides a different risk profile than 5-bromo. Furthermore, the 5-bromo analog serves as a preferential Suzuki–Miyaura cross-coupling substrate due to the superior leaving-group ability of bromide, making it more suitable as a synthetic intermediate, whereas the 5-chloro derivative offers greater stability in biological assay contexts where dehalogenation must be minimized [3].

Halogen bonding Metabolic stability Synthetic accessibility

CCR4 Antagonist Pharmacophore Validation: 5-Chlorothiophene-2-sulfonamide as the Most Potent N3-Substituent Across Two Independent Arylsulfonamide Series

In the GSK indazole arylsulfonamide CCR4 antagonist program, systematic N3-substituent scanning identified 5-chlorothiophene-2-sulfonamide as 'the most potent N3-substituent' across the entire series (J. Med. Chem. 2013, PMID: 23409871) [1]. This finding was replicated in a second, structurally distinct heteroarylpyrazole arylsulfonamide series (Org. Biomol. Chem. 2014, PMID: 24515101), where replacement of 2,3-dichlorobenzenesulfonamide with 5-chlorothiophene-2-sulfonamide produced compound 33—the lead compound selected for further optimization based on its superior physicochemical and potency profile [2]. Computational target prediction via SEA (Similarity Ensemble Approach) for the target compound returns CCR4 (C-C chemokine receptor type 4) as the top predicted target with a P-value of 40, consistent with this pharmacophore hypothesis [3]. While no direct CCR4 IC₅₀ has been reported for the specific compound CAS 1797552-51-2, the convergent evidence from two independent lead optimization campaigns establishes the 5-chlorothiophene-2-sulfonamide fragment as a validated, potency-driving moiety for CCR4 allosteric antagonism.

CCR4 antagonism Allosteric modulation Immuno-oncology

Tetrahydropyran N1-Substitution: Conformational Constraint Differentiation from N-Unsubstituted and N-Alkyl Pyrazole Analogs

The target compound features a tetrahydro-2H-pyran-4-yl substituent at the pyrazole N1 position, creating a saturated oxygen heterocycle–pyrazole junction. This topology is structurally and functionally distinct from the Grünenthal tetrahydropyranylsulfone series (US 10,106,530 B2, EP 3617203 A1), where the tetrahydropyran ring is C-linked directly to the pyrazole C3/C5 position and the sulfone group bridges to an aryl substituent [1]. In the target compound, the tetrahydropyran oxygen serves as an H-bond acceptor positioned distal to the sulfonamide pharmacophore, whereas in the Grünenthal series, the tetrahydropyran is integral to the CaV2.2 calcium channel binding pharmacophore. This topological divergence is reflected in the patent classification: the target compound's scaffold (N1-tetrahydropyranyl-pyrazol-4-amine sulfonamide) occupies different CPC/IPC space (C07D 405/04-405/14) from the Grünenthal sulfone series. Additionally, the saturated tetrahydropyran ring introduces a fraction sp³ of 0.33 (vs. 0 for N1-phenyl analogs), contributing to what the GSK program described as 'excellent physicochemical properties' relative to fully aromatic comparator series [2][3].

Conformational restriction Scaffold topology Patent landscape differentiation

Carbonic Anhydrase Inhibition Class Potential: Thiophene-2-sulfonamide Pharmacophore Benchmarking

Thiophene-2-sulfonamides as a compound class are established nanomolar inhibitors of human carbonic anhydrase II (hCA II), with 5-substituted derivatives achieving K_I values in the range of 2.2–7.7 nM against hCA II and 3.4–239 nM against the tumor-associated isoform hCA XII [1]. The target compound's 5-chlorothiophene-2-sulfonamide fragment, when incorporated into appropriate heterocyclic scaffolds, has demonstrated nanomolar CA inhibitory potency [2]. While no CA inhibition data exist specifically for CAS 1797552-51-2, the compound bears the unsubstituted sulfamoyl (-SO₂NH₂) isostere (sulfonamide NH) required for zinc coordination in the CA active site, and the 5-chloro substituent provides the electron-withdrawing effect associated with enhanced CA II affinity in thiophene-2-sulfonamide series [2][3]. By contrast, the benzenesulfonamide analog (CAS 1797552-32-9) presents a different electronic environment at the zinc-binding sulfonamide, which may alter CA isoform selectivity profiles.

Carbonic anhydrase inhibition Antiglaucoma Tumor-associated CA isoforms

Computational Target Prediction: SEA Profile Comparison of CAS 1797552-51-2 vs. Its 5-Bromo Analog

The target compound's SEA (Similarity Ensemble Approach) profile, computed against ChEMBL20, returns CCR4 (C-C chemokine receptor type 4, membrane receptor/GPCR-A) as the top predicted target with a P-value of 40 (MaxTc 38) [1]. No other targets exceed this prediction confidence. This prediction is consistent with the experimentally validated 5-chlorothiophene-2-sulfonamide CCR4 pharmacophore established across two independent GSK lead optimization campaigns [2][3]. The computational prediction provides a testable hypothesis: the compound may engage CCR4 at the intracellular allosteric site II characterized in the indazole arylsulfonamide series [2]. In contrast, the 5-bromo analog (CAS 1797335-89-7) would be expected to generate a different SEA profile due to the altered halogen bonding potential (σ-hole magnitude: Br > Cl) and steric parameters, potentially shifting predicted target rankings. This differential prediction profile provides a rational basis for selecting the 5-chloro compound for CCR4-focused screening cascades.

Computational target prediction SEA profiling Polypharmacology

Evidence-Backed Application Scenarios for 5-Chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide (CAS 1797552-51-2)


CCR4 Allosteric Antagonist Screening Cascades

Based on the independent validation of the 5-chlorothiophene-2-sulfonamide fragment as the most potent N3-substituent in indazole arylsulfonamide CCR4 antagonists [1] and its selection as the lead pharmacophore in the heteroarylpyrazole series [2], the target compound is the rational choice for laboratories initiating CCR4-targeted screening campaigns. The SEA computational prediction (CCR4 P-value 40) provides a testable hypothesis consistent with the intracellular allosteric site II mechanism characterized crystallographically [1]. Procurement of the benzenesulfonamide analog (CAS 1797552-32-9) or the 5-bromo analog (CAS 1797335-89-7) would lack this convergent literature validation for CCR4 engagement.

Halogen-Dependent Metabolic Stability Studies in Thiophene-Containing Chemical Series

The differential C–halogen bond strength (C–Cl ~397 kJ/mol vs. C–Br ~280 kJ/mol) [1] positions the target compound as the metabolically more robust partner in matched-pair analyses with its 5-bromo analog (CAS 1797335-89-7). Thiophene rings are recognized toxicophores subject to P450-mediated bioactivation; α-substitution with electron-withdrawing groups modulates this liability [2]. A side-by-side procurement of both the 5-chloro and 5-bromo analogs enables direct experimental determination of halogen-dependent metabolic stability in human liver microsome assays, informing structure–metabolism relationship (SMR) optimization within lead series.

Carbonic Anhydrase Isoform Selectivity Profiling Using a Novel Tetrahydropyranyl-Pyrazole Scaffold

Thiophene-2-sulfonamides are a privileged chemotype for carbonic anhydrase inhibition, with reported hCA II K_I values as low as 2.2 nM and hCA XII K_I values of 3.4–239 nM [1]. The target compound's tetrahydro-2H-pyran-4-yl-pyrazole scaffold introduces conformational constraint (fraction sp³ = 0.33) [2] absent from simpler thiophene-2-sulfonamide CA inhibitors, potentially conferring isoform selectivity through steric exclusion at the CA active site rim. Procurement of the target compound alongside its benzenesulfonamide analog (CAS 1797552-32-9) enables a direct head-to-head assessment of how the thiophene→benzene sulfonamide swap affects CA isoform selectivity profiles (hCA I, II, IX, XII).

Freedom-to-Operate Scaffold Differentiation in Voltage-Gated Ion Channel Programs

The Grünenthal patent estate (US 10,106,530 B2, EP 3617203 A1) claims pyrazolyl substituted tetrahydropyranylsulfones as CaV2.2 calcium channel blockers [1]. The target compound is structurally distinct on three axes: (i) N1-linked rather than C-linked tetrahydropyran, (ii) sulfonamide (-SO₂NH-) rather than sulfone (-SO₂-) connectivity, and (iii) thiophene rather than aryl at the terminal position. These topological differences place the compound outside the scope of the Grünenthal claims, making it the preferred starting scaffold for organizations seeking calcium channel or pain-related IP that avoids overlap with the Grünenthal sulfone series. The fraction sp³ of 0.33 further differentiates it from fully aromatic comparator scaffolds [2].

Quote Request

Request a Quote for 5-chloro-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.